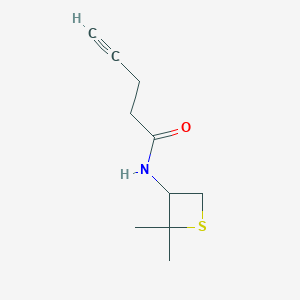
Ethyl 3-(benzyloxycarbonylamino) propane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(benzyloxycarbonylamino) propane-1-sulfonate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an ethyl group, a benzyloxycarbonylamino group, and a propane-1-sulfonate group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzyloxycarbonylamino) propane-1-sulfonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of ethyl 3-aminopropane-1-sulfonate with benzyl chloroformate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(benzyloxycarbonylamino) propane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the benzyloxycarbonylamino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(benzyloxycarbonylamino) propane-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted delivery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-(benzyloxycarbonylamino) propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonylamino group can act as a protecting group for amines, allowing for selective reactions at other functional groups. The sulfonate group can enhance the compound’s solubility and reactivity in aqueous environments, facilitating its use in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(benzyloxycarbonylamino) propane-1-sulfonate can be compared to other similar compounds such as:
Ethyl 3-amino propane-1-sulfonate: Lacks the benzyloxycarbonylamino group, making it less versatile for certain reactions.
Benzyl 3-(benzyloxycarbonylamino) propane-1-sulfonate: Contains a benzyl group instead of an ethyl group, which can affect its reactivity and solubility.
Propyl 3-(benzyloxycarbonylamino) propane-1-sulfonate: Has a propyl group instead of an ethyl group, influencing its steric properties and reaction outcomes.
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity, solubility, and versatility for various applications.
Eigenschaften
Molekularformel |
C13H19NO5S |
|---|---|
Molekulargewicht |
301.36 g/mol |
IUPAC-Name |
ethyl 3-(phenylmethoxycarbonylamino)propane-1-sulfonate |
InChI |
InChI=1S/C13H19NO5S/c1-2-19-20(16,17)10-6-9-14-13(15)18-11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,14,15) |
InChI-Schlüssel |
LKJYFVQRVUXXCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOS(=O)(=O)CCCNC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







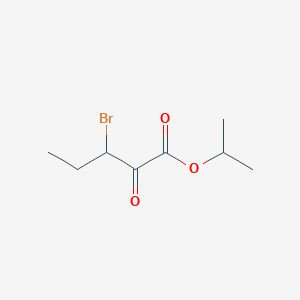
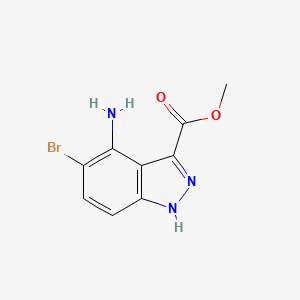
![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one](/img/structure/B13024035.png)
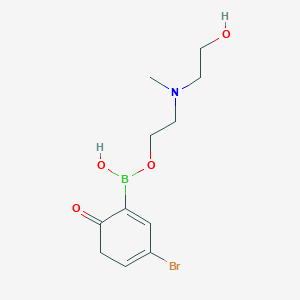

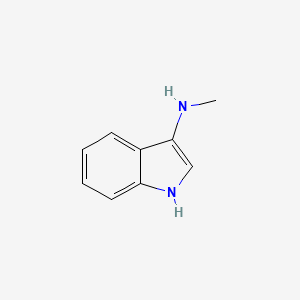
![2-(7-methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B13024053.png)
